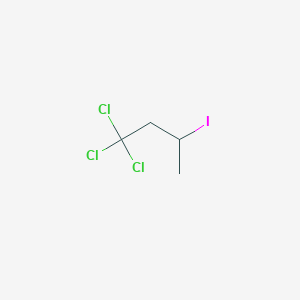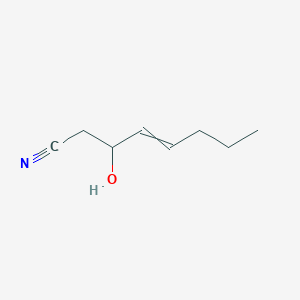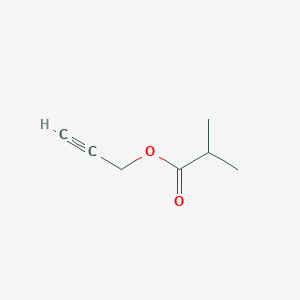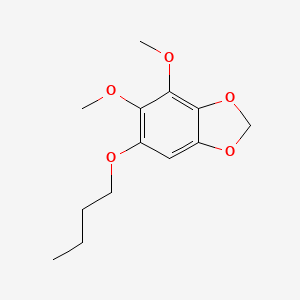![molecular formula C21H14N6S B14360092 (2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide CAS No. 92678-71-2](/img/structure/B14360092.png)
(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, diazenyl group, and multiple cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide typically involves multi-step organic reactions. One common approach is the diazotization of aniline derivatives followed by coupling with thiophene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve advanced techniques such as flash-within-flash Joule heating (FWF), which allows for the rapid synthesis of high-quality materials. This method is advantageous due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or nickel, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, (2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for developing bioactive molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of (2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole
- N-Acetyl-L-tryptophan
- Dicyclopentadiene
Properties
CAS No. |
92678-71-2 |
|---|---|
Molecular Formula |
C21H14N6S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[4-[(2,4-dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl]ethylcyanamide |
InChI |
InChI=1S/C21H14N6S/c22-12-18-20(19(13-23)28-21(18)16-4-2-1-3-5-16)27-26-17-8-6-15(7-9-17)10-11-25-14-24/h1-9,25H,10-11H2 |
InChI Key |
LSQWYKVPLLFKQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(S2)C#N)N=NC3=CC=C(C=C3)CCNC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14360015.png)
![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)

![2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B14360034.png)


![3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione](/img/structure/B14360056.png)
![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)
![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)



![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)
![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)
